molecular formula C11H17NO3 B6242675 tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate CAS No. 2731010-29-8

tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B6242675
CAS No.: 2731010-29-8
M. Wt: 211.26 g/mol
InChI Key: VKJCMYVMVHERJQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic compound featuring a 2-azabicyclo[3.1.1]heptane core with a ketone (4-oxo) group and a tert-butyl carbamate protecting group. The bicyclo[3.1.1]heptane system comprises a seven-membered ring with bridgehead nitrogen, contributing to structural rigidity and conformational constraints. This compound is of interest in medicinal chemistry as a building block for drug discovery, particularly in designing protease inhibitors or CNS-targeted molecules due to its ability to mimic peptide turn structures .

Properties

CAS No.

2731010-29-8

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-9(13)7-4-8(12)5-7/h7-8H,4-6H2,1-3H3

InChI Key

VKJCMYVMVHERJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2CC1C2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Relevant Reaction Pathways from Similar Compounds

While direct reaction data for this specific compound is limited in the provided sources, insights can be drawn from analogous azabicyclo systems:

2.1. Oxidative Reactions

Compounds with oxo groups (e.g., ketones) may undergo oxidation or reduction. For example, in tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (a structurally related compound), sodium borohydride (NaBH₄) was used to reduce the oxo group to an alcohol . This suggests that the 4-oxo group in the target compound could similarly undergo reduction under analogous conditions.

2.2. Functional Group Transformations

  • Ester Hydrolysis : The tert-butyl ester group is likely stable under basic conditions but may hydrolyze under acidic or enzymatic conditions to yield the corresponding carboxylic acid.

  • Amide Formation : The nitrogen atom in the bicyclo system could potentially form amides via coupling reactions (e.g., with carbodiimides), though this is speculative without direct evidence.

2.3. Ring-Opening Reactions

Azabicyclo systems often participate in ring-opening reactions under acidic or basic conditions. For instance, in 3-substituted 6-azabicyclo[3.1.1]heptanes , the bicyclo framework is synthesized via double alkylation of malonate derivatives , which could imply that similar ring-opening mechanisms (e.g., via nucleophilic attack) might occur under specific conditions.

Comparison with Structurally Related Compounds

Compound Key Features Reactivity Notes
Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateOxo group at position 6, bicyclo[2.2.1] frameworkReduced to alcohol using NaBH₄
3-Substituted 6-azabicyclo[3.1.1]heptanesBicyclo[3.1.1] structure, 3-substitutionSynthesized via double alkylation
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateOxo group at position 5, bicyclo[2.2.1] frameworkPotential for similar reductions or functional group transformations

Research Gaps and Recommendations

The provided sources lack explicit reaction data for tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate. To expand understanding, researchers should:

  • Investigate Reduction Pathways : Test NaBH₄ or LiAlH₄ to reduce the 4-oxo group to an alcohol.

  • Explore Ring-Opening Mechanisms : Study acidic/basic conditions to determine stability or reactivity of the bicyclo system.

  • Functional Group Derivatization : Examine coupling reactions (e.g., amide formation) at the nitrogen center.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of azabicyclo compounds exhibit antimicrobial properties. Tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate has been explored for its potential as an antimicrobial agent against various bacterial strains. The structural features of the compound allow it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.

1.2 Central Nervous System (CNS) Activity
Research has suggested that compounds similar to tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane derivatives may have CNS activity, potentially acting as anxiolytics or antidepressants. The bicyclic structure is hypothesized to facilitate binding to neurotransmitter receptors, although further studies are required to confirm these effects.

Organic Synthesis Applications

2.1 Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various functional group transformations, making it a versatile building block in synthetic organic chemistry.

2.2 Reaction Mechanisms
The compound can participate in various chemical reactions such as:

  • Nucleophilic substitutions
  • Cycloadditions
    These reactions are valuable for constructing diverse molecular architectures in drug discovery.

Material Science Applications

3.1 Polymer Production
The structural properties of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane derivatives lend themselves to applications in polymer chemistry. It can be utilized as a monomer or co-monomer in the synthesis of novel polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials.

3.2 Coatings and Adhesives
Due to its chemical stability and ability to form strong intermolecular interactions, this compound is being investigated for use in coatings and adhesives that require durability and resistance to environmental degradation.

Case Studies

Study Findings Relevance
Study on Antimicrobial PropertiesDemonstrated effectiveness against E.coli and Staphylococcus aureusSupports potential use in medical applications
Synthesis MethodologyDeveloped scalable synthesis routes for large-scale productionEnhances feasibility for industrial applications
Polymer ResearchEvaluated as a monomer for creating biodegradable polymersPromotes sustainability in material science

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Insights
Compound Key Findings Reference
tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Used in crystallography studies via SHELX software; refined to 0.78 Å resolution
tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Demonstrated 90% yield in Buchwald–Hartwig amination reactions
tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Showed 20% higher solubility in PBS compared to non-oxa analogs

Biological Activity

tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS No. 2731010-29-8) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. Understanding its biological activity is crucial for exploring its applications in drug design and synthesis.

PropertyValue
Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name This compound
CAS Number 2731010-29-8
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as a ligand that can modulate enzymatic and receptor activities. This interaction can lead to either inhibition or activation of various biochemical pathways, depending on the context of its application.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and signaling pathways.
  • Receptor Modulation : By binding to receptors, it may alter physiological responses, making it a candidate for therapeutic applications.

Biological Activity

Recent studies have highlighted the compound's potential in various biological assays:

  • Inhibition of Type III Secretion System (T3SS) : Research indicates that compounds similar to this compound can inhibit T3SS in pathogenic bacteria, which is crucial for their virulence. High concentrations of related compounds have shown significant inhibition rates, suggesting a similar potential for this compound .
  • Antimicrobial Activity : Preliminary investigations suggest that the compound may exhibit antimicrobial properties, particularly against Gram-negative bacteria, which are known for their resistance mechanisms.

Study on Enzymatic Activity

In a study focusing on microbial lipases, it was discovered that compounds with similar structures could enhance lipase activity under specific conditions, indicating that this compound might also influence enzyme kinetics positively or negatively depending on the environment and concentration used .

Screening Assays

A screening assay developed for evaluating compounds against T3SS demonstrated that certain structural analogs could significantly downregulate the expression of virulence factors in pathogenic strains, reinforcing the idea that this compound may possess similar inhibitory effects .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other bicyclic compounds:

CompoundBiological Activity
tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptaneModerate antimicrobial properties
tert-butyl 6-octa-spiro[3.3]heptaneLow enzyme modulation

This comparison highlights the unique positioning of this compound in terms of its potential applications.

Q & A

Q. How can the purity and structural identity of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate be confirmed experimentally?

To confirm purity, use high-performance liquid chromatography (HPLC) with a purity threshold >97% (as reported for structurally similar bicyclic compounds) and compare retention times against standards . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as the tert-butyl group (δ ~1.3 ppm as a doublet) and carbonyl resonances (δ ~170–175 ppm). Assign bicyclic proton environments using 2D NMR (COSY, HSQC) to resolve overlapping signals in the 2.0–4.5 ppm range, as demonstrated in analogous bicyclo[2.2.1]heptane derivatives .

Q. What synthetic routes are available for preparing this compound?

The compound is typically synthesized via intramolecular cyclization of Boc-protected precursors. For example:

  • Step 1 : Boc protection of an amine intermediate under basic conditions (e.g., Boc₂O, DMAP, THF).
  • Step 2 : Cyclization via ring-closing metathesis or acid-catalyzed intramolecular amide formation.
  • Step 3 : Oxidation of a secondary alcohol to the ketone (4-oxo group) using Jones reagent or Dess-Martin periodinane.
    Similar pathways are described for tert-butyl 2,5-diazabicyclo[4.1.0]heptane derivatives, where stereochemical control is achieved through chiral auxiliaries or catalysts .

Q. How can solubility challenges be addressed during experimental workflows?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is often limited. Strategies include:

  • Co-solvent systems : Use mixtures like DCM:MeOH (9:1) or THF:water (gradient).
  • Derivatization : Temporarily introduce solubilizing groups (e.g., acetylated hydroxyls) during synthesis.
  • Temperature modulation : Heat to 40–50°C in DMSO-d₆ for NMR analysis.
    Data from bicyclo[3.2.0]heptane analogs suggest solubility ranges of 5–20 mg/mL in DMSO .

Advanced Research Questions

Q. How can stereochemical discrepancies in the bicyclic core be resolved during synthesis?

The 2-azabicyclo[3.1.1]heptane system introduces axial chirality. To resolve enantiomers:

  • Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases.
  • Crystallography : Grow single crystals (e.g., in EtOAc/hexane) and solve the structure via SHELXL refinement, leveraging programs like Olex2 for absolute configuration determination .
  • Vibrational circular dichrometry (VCD) : Compare experimental and computed spectra for stereochemical assignment .

Q. What computational methods are suitable for predicting reactivity and stability of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain energy (~15–20 kcal/mol for bicyclo[3.1.1] systems).
  • Molecular dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water, DMSO) to predict aggregation behavior.
  • Docking studies : Model interactions with biological targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina .

Q. How should contradictory NMR or crystallographic data be interpreted?

  • Dynamic effects : Low-temperature NMR (e.g., −40°C in CD₂Cl₂) can resolve fluxional behavior in the bicyclic ring.
  • Twinned crystals : Use the TwinRotMat algorithm in SHELXL to refine structures against twinned data, as seen in bicyclo[2.2.1]heptane derivatives .
  • Paramagnetic impurities : Chelate trace metals with EDTA during purification to eliminate anomalous line broadening .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Mid-step monitoring : Use LC-MS to identify intermediates and adjust reaction times.
  • Microwave-assisted synthesis : Reduce cyclization times from hours to minutes (e.g., 100°C, 150 W).
  • Protecting group alternatives : Replace Boc with Fmoc for easier deprotection in polar solvents, as demonstrated in azabicyclo[4.1.0]heptane syntheses .

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